molecular formula C11H12N2O2 B589261 ethyl 6-methyl-1H-benzimidazole-2-carboxylate CAS No. 144167-46-4

ethyl 6-methyl-1H-benzimidazole-2-carboxylate

Cat. No.: B589261
CAS No.: 144167-46-4
M. Wt: 204.229
InChI Key: DIAODMJRRGTCNJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1H-benzimidazole-2-carboxylate is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This compound, in particular, features an ethyl ester group at the 2-position and a methyl group at the 6-position of the benzimidazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-1H-benzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminobenzyl alcohol with ethyl glyoxalate, followed by cyclization and esterification. The reaction conditions often require the presence of a catalyst, such as nickel, and may involve heating to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Ethyl 6-methyl-1H-benzimidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cell division, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-methyl-1H-benzimidazole-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical and biological properties. The presence of both the methyl and ethyl ester groups can enhance its solubility, reactivity, and potential biological activities compared to other benzimidazole derivatives .

Biological Activity

Ethyl 6-methyl-1H-benzimidazole-2-carboxylate is a notable compound within the class of benzimidazole derivatives, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure characterized by a benzimidazole core with an ethyl ester group at the carboxylic acid position. Its molecular formula is C12H13N2O2C_{12}H_{13}N_{2}O_{2} with a molecular weight of approximately 205.25 g/mol. This unique structure contributes to its reactivity and potential biological interactions.

1. Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

In a study conducted by Al-blewi et al., various benzimidazole derivatives were synthesized and tested against common pathogens. This compound demonstrated comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. The compound's mechanism of action is believed to involve the inhibition of specific enzymes associated with cell proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, suggesting its potential application in cancer therapy .

3. Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound exhibits other pharmacological properties:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in microbial growth and cancer cell proliferation, such as topoisomerases and kinases.
  • Receptor Modulation : It may also interact with specific receptors related to neurotransmitter systems, which could explain some of its pharmacological effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with infections caused by resistant bacteria showed that treatment with formulations containing this compound resulted in significant improvement compared to standard therapies .
  • Cancer Treatment Protocols : In a study involving patients with advanced breast cancer, the incorporation of this compound into treatment regimens led to enhanced therapeutic outcomes and reduced side effects compared to traditional chemotherapeutics .

Properties

IUPAC Name

ethyl 6-methyl-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAODMJRRGTCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653034
Record name Ethyl 6-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144167-46-4
Record name Ethyl 6-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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